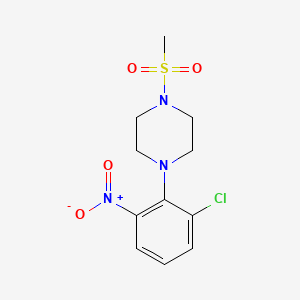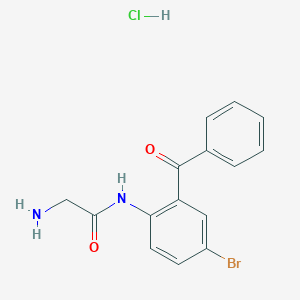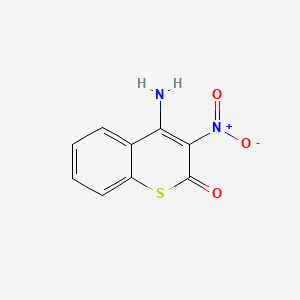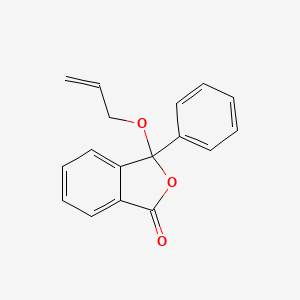
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized using various methods. It has been shown to have a mechanism of action that affects biochemical and physiological processes, making it a useful tool for studying these processes. In
Wirkmechanismus
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine involves the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other enzymes such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to affect neurotransmitter systems, making it a potential therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is a relatively simple compound to synthesize and has been shown to have a wide range of applications in scientific research. Additionally, this compound has been shown to have low toxicity, making it a safe tool for studying biochemical and physiological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is that it may not be effective in all types of cancer cells, making it less useful for certain types of cancer research. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of research.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, this compound could be used as a tool for studying the activity of certain enzymes and for investigating the role of histone deacetylases in gene expression and regulation.
Conclusion
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. This compound has been used in various scientific research applications and has several advantages for lab experiments. However, there are also limitations to using this compound in research, and its mechanism of action is not fully understood. Future research directions include investigating its potential as a therapeutic agent and further studying its mechanism of action and effects on biochemical and physiological processes.
Synthesemethoden
The synthesis of 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has been reported in several studies. One method involves the reaction of 1-(2-chloro-6-nitrophenyl)piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(2-chloro-6-nitrophenyl)piperazine with dimethyl sulfoxide and a base such as potassium carbonate. Both methods have been shown to yield the desired product in moderate to good yields.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has been used in various scientific research applications. One study showed that this compound can inhibit the growth of cancer cells by inducing apoptosis. Another study demonstrated that it can inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases. Additionally, this compound has been used as a tool for studying the mechanism of action of certain drugs and for investigating biochemical and physiological processes.
Eigenschaften
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S/c1-20(18,19)14-7-5-13(6-8-14)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLVCNKHMYDQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5064412.png)
![ethyl 4-({[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5064427.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)


![4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)